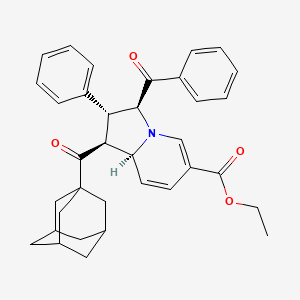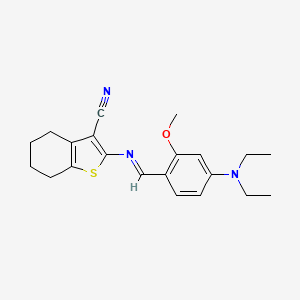![molecular formula C23H19N7O2S B11535053 1,5-dimethyl-2-phenyl-4-{[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11535053.png)
1,5-dimethyl-2-phenyl-4-{[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the imidazole family, specifically a 1,3-diazole derivative. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route is as follows:
- Start with the condensation of 1,5-dimethyl-2-phenyl-3H-pyrazol-3-one with a phenylhydrazine derivative.
- Introduce a furan-2-ylmethylidene group by reacting with an appropriate aldehyde.
- The tetrazole ring is formed by reacting with sodium azide.
- Finally, the sulfanyl group is introduced using a suitable reagent.
Industrial Production:: Industrial-scale production methods may vary, but they typically involve efficient and scalable synthetic routes. Optimization for yield, purity, and safety is essential.
Chemical Reactions Analysis
Reactions:: 1,5-dimethyl-2-phenyl-4-{[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one can undergo various reactions:
Oxidation: Oxidative processes can modify the compound.
Reduction: Reduction reactions may lead to different derivatives.
Substitution: Substituents can be introduced at various positions.
Cyclization: Intramolecular cyclization reactions are possible.
Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: React with appropriate nucleophiles or electrophiles.
Cyclization: Intramolecular reactions occur under acidic or basic conditions.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile building block for drug synthesis.
Biology: Studying biological processes involving imidazole-containing molecules.
Medicine: Investigating potential therapeutic effects.
Industry: Developing novel materials or catalysts.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Properties
Molecular Formula |
C23H19N7O2S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenyl-4-[[5-(1-phenyltetrazol-5-yl)sulfanylfuran-2-yl]methylideneamino]pyrazol-3-one |
InChI |
InChI=1S/C23H19N7O2S/c1-16-21(22(31)30(28(16)2)18-11-7-4-8-12-18)24-15-19-13-14-20(32-19)33-23-25-26-27-29(23)17-9-5-3-6-10-17/h3-15H,1-2H3 |
InChI Key |
SGCCNZLDOXSEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)SC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534974.png)


![3,3'-dimethyl-8,8'-bis{(E)-[(2-methylphenyl)imino]methyl}-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11534985.png)
![(1{S},2{S},3A{R})-1-(1-Adamantylcarbonyl)-2-(3,4-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-{A}]quinoline-3,3(3A{H})-dicarbonitrile](/img/structure/B11534993.png)
![N-[(N'-Cyclopentylidenehydrazinecarbonyl)methyl]-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11534995.png)
![1-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11535000.png)
methanone](/img/structure/B11535001.png)
![3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11535016.png)
![4-[(E)-[(2-Hydroxy-4-methylphenyl)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11535023.png)
![5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11535029.png)
![4-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11535031.png)

![Ethyl 2'-amino-3'-cyano-5,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11535052.png)
